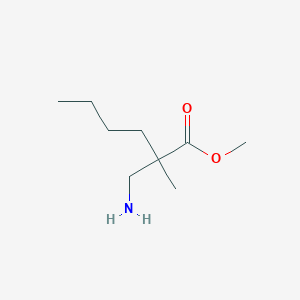

Methyl 2-(aminomethyl)-2-methylhexanoate

Description

Contextualization within Amine-Functionalized Carboxylic Acid Derivatives

Amine-functionalized carboxylic acid derivatives are a broad and vital class of organic compounds that serve as fundamental building blocks in organic synthesis. ijrpr.commsu.edu Their importance is underscored by their prevalence in pharmaceuticals, agrochemicals, and materials science. ijrpr.com Carboxylic acid derivatives, in general, are defined by the presence of an acyl group (RCO–) attached to a heteroatom. msu.edu When the hydroxyl group of a carboxylic acid is replaced by an alkoxy group, an ester is formed. The incorporation of an amine group elsewhere in the molecule introduces basicity and nucleophilicity, creating a bifunctional compound with unique reactivity. ijrpr.com

The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution is a cornerstone of their chemistry. studysmarter.co.uklibretexts.org The relative reactivity of these derivatives is well-established, with acyl chlorides being the most reactive and amides the least. msu.edu Esters fall in the middle of this reactivity spectrum, making them stable enough for isolation and purification, yet sufficiently reactive to undergo further transformations. libretexts.org The presence of an amine functionality within the same molecule, as seen in substituted alkyl aminomethyl esters, opens up possibilities for intramolecular reactions and the synthesis of complex heterocyclic structures.

Rationale for Academic Investigation of Methyl 2-(aminomethyl)-2-methylhexanoate

The specific compound, this compound, serves as a compelling subject for academic investigation due to its unique structural features. The quaternary carbon at the 2-position, substituted with both a methyl group and an aminomethyl group, introduces steric hindrance that can influence the reactivity of the adjacent ester carbonyl. This steric congestion could potentially lead to interesting stereochemical outcomes in reactions and may impart conformational rigidity to the molecule.

Furthermore, the primary amine provides a site for a wide array of chemical modifications. It can be acylated, alkylated, or used to form Schiff bases, allowing for the synthesis of a diverse library of derivatives. mdpi.com The relative proximity of the amine and ester functionalities could also facilitate intramolecular cyclization reactions to form lactams, which are important structural motifs in many biologically active compounds. The investigation of such a molecule contributes to the fundamental understanding of structure-reactivity relationships and provides a platform for the development of new synthetic methodologies.

Table 1: Physicochemical Properties of Representative Carboxylic Acid Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Butanoic Acid | C4H8O2 | 88.11 | 164 |

| Butanamide | C4H9NO | 87.12 | 216-220 |

| N-methylpropanamide | C4H9NO | 87.12 | 205-210 |

| Methyl Butanoate | C5H10O2 | 102.13 | 102 |

This table presents data for illustrative purposes to compare with the general class of compounds discussed.

Overview of Research Trajectories for Amine-Functionalized Molecules

Research into amine-functionalized molecules is a vibrant and rapidly evolving field, with several key trajectories. A significant area of focus is in medicinal chemistry, where the amine group is a common feature in many drug molecules. ijrpr.com The ability of amines to form salts enhances the water solubility and bioavailability of drug candidates. N-alkyl amino acid esters and amides, for instance, are found in a variety of bioactive compounds, including enzyme inhibitors and anticoagulants. nih.gov

In materials science, amine-functionalized molecules are utilized in the development of novel polymers and functional materials. ijrpr.com Their ability to interact with surfaces and other molecules through hydrogen bonding and electrostatic interactions makes them valuable for creating materials with specific properties, such as stimuli-responsive polymers and materials for CO2 capture. nih.govrsc.org The covalent grafting of amines onto inorganic adsorbents has been shown to increase the number of active sites for capturing toxic molecules. mdpi.com

Another important research direction is in catalysis. Amines and their derivatives can act as organocatalysts for a variety of organic transformations. The development of efficient and stereoselective catalytic systems is a major goal in modern organic synthesis. Furthermore, the synthesis of amine-functionalized molecules is itself a significant area of research, with a focus on developing more sustainable and atom-economical methods. ijrpr.com

Table 2: Research Applications of Amine-Functionalized Molecules

| Research Area | Application |

| Medicinal Chemistry | Development of novel therapeutics (e.g., enzyme inhibitors, receptor ligands) ijrpr.com |

| Materials Science | Synthesis of polymers, catalysts, sensors, and functional materials ijrpr.comnih.gov |

| Catalysis | Use as organocatalysts in asymmetric synthesis |

| Environmental Science | Development of adsorbents for CO2 capture and water purification nih.govmdpi.com |

Structure

3D Structure

Properties

CAS No. |

61044-99-3 |

|---|---|

Molecular Formula |

C9H19NO2 |

Molecular Weight |

173.25 g/mol |

IUPAC Name |

methyl 2-(aminomethyl)-2-methylhexanoate |

InChI |

InChI=1S/C9H19NO2/c1-4-5-6-9(2,7-10)8(11)12-3/h4-7,10H2,1-3H3 |

InChI Key |

AWQWRROEVXLWDS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(CN)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Aminomethyl 2 Methylhexanoate

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of Methyl 2-(aminomethyl)-2-methylhexanoate reveals several potential disconnection points for strategic synthesis planning. The primary target molecule contains a quaternary α-carbon, an ester group, and an aminomethyl group. The key disconnections can be envisioned as follows:

Cα-C(aminomethyl) bond disconnection: This approach involves the introduction of the aminomethyl group to a pre-existing α-methylhexanoate scaffold. This could be achieved through reactions like the Mannich reaction or by alkylation of a suitable enolate with an aminomethyl equivalent.

Cα-C(butyl) bond disconnection: This strategy focuses on the formation of the hexanoate (B1226103) chain by alkylating a smaller precursor already containing the α-methyl and aminomethyl functionalities.

Cα-N bond disconnection of a precursor: This involves the formation of the aminomethyl group in a later step from a precursor containing a different nitrogen functionality, such as a nitrile or an azide, which is then reduced.

Multicomponent reaction approach: This strategy aims to construct the core structure in a single step from multiple starting materials. For instance, a variation of the Strecker synthesis or an Ugi reaction could potentially be adapted.

Each of these disconnections presents its own set of challenges and requires specific synthetic methodologies to achieve the desired product.

Development of Novel Synthetic Routes

The construction of α,α-disubstituted amino acids has spurred the development of innovative synthetic methods to overcome the inherent steric challenges. nih.gov

Multicomponent Reactions in the Synthesis of this compound Precursors

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single operation to form a complex product, thereby reducing waste and saving time. rsc.org While a direct MCR for this compound is not explicitly detailed in the provided results, the principles of MCRs can be applied to synthesize key precursors.

For example, the Ugi four-component condensation is a powerful tool for generating α-amino acid derivatives. A hypothetical Ugi reaction to form a precursor for our target molecule could involve an isocyanide, a carboxylic acid, an amine, and a ketone. The resulting product could then be further elaborated to yield the desired aminomethyl functionality.

Another relevant MCR is the Strecker synthesis , which traditionally produces α-aminonitriles from an aldehyde or ketone, a cyanide source, and ammonia (B1221849) or a primary amine. This could be adapted to create the quaternary center, with subsequent hydrolysis of the nitrile and other functional group manipulations to arrive at the final product.

The development of novel MCRs continues to be an active area of research, with the potential to provide more direct and efficient routes to complex molecules like this compound.

Enantioselective Synthesis of Chiral this compound

Since the α-carbon of this compound is a stereocenter, controlling its absolute configuration is crucial for many applications. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound.

Asymmetric Catalysis Approaches

Asymmetric catalysis utilizes a chiral catalyst to induce stereoselectivity in a reaction. This is a highly efficient method as a small amount of catalyst can generate a large quantity of the desired enantiomer.

Chiral Aldehyde Catalysis: Chiral BINOL-derived aldehydes have been used to catalyze the asymmetric α-functionalization of N-unprotected amino esters. nih.gov This approach involves the formation of a chiral enamine intermediate, which then reacts with an electrophile. nih.gov

Transition-Metal Catalysis: Combining chiral aldehyde catalysis with transition-metal catalysis has been shown to be effective for the enantioselective α-allylic alkylation of amino acid esters. researchgate.net Palladium-catalyzed reactions, in particular, have been explored for the C-arylation of amino acid derivatives.

Gold Catalysis: A facile asymmetric synthesis of α,α-disubstituted amino acid derivatives has been achieved using gold redox catalysis. acs.org This method involves the in situ formation of an aryl gold(III) intermediate that activates an alkyne. acs.org

| Catalytic System | Approach | Key Features |

| Chiral BINOL-aldehyde | Organocatalysis | Direct α-functionalization of N-unprotected amino esters via imine activation. nih.gov |

| Chiral Aldehyde/Palladium | Cooperative Catalysis | Enantioselective α-allylic alkylation. researchgate.net |

| Gold Redox Catalysis | Transition-Metal Catalysis | Asymmetric synthesis via alkyne activation and vinyl gold(III) intermediates. acs.org |

Chiral Auxiliary Strategies

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.

One common strategy involves the use of chiral oxazolidinones, as popularized by David A. Evans. wikipedia.org These auxiliaries can be used to control the stereochemistry of alkylation and aldol (B89426) reactions. wikipedia.org For the synthesis of α,α-disubstituted amino acids, a chiral auxiliary can be attached to a glycine (B1666218) or alanine (B10760859) derivative, followed by diastereoselective alkylation to introduce the desired side chains.

Another example is the use of (S,S)-cyclohexane-1,2-diol as a chiral auxiliary for the diastereoselective alkylation of β-keto esters. The resulting products can then be converted into optically active α,α-disubstituted amino acids through a Schmidt rearrangement. acs.orgsigmaaldrich.com

| Chiral Auxiliary | Application | Key Transformation |

| Oxazolidinones | Asymmetric alkylation and aldol reactions | Directs the stereoselective formation of new stereocenters. wikipedia.org |

| (S,S)-Cyclohexane-1,2-diol | Diastereoselective alkylation of β-keto esters | Precursor to chiral α,α-disubstituted amino acids via Schmidt rearrangement. acs.orgsigmaaldrich.com |

| Pseudoephedrine | Asymmetric alkylation of amides | The methyl group directs the configuration of the addition product. wikipedia.org |

Biocatalytic Pathways

Biocatalysis utilizes enzymes to perform chemical transformations. Enzymes are highly selective catalysts that can operate under mild conditions and often exhibit excellent enantioselectivity.

While direct biocatalytic synthesis of this compound is not reported, enzymes have been used to synthesize α,α-disubstituted α-amino acids. ucsb.edu For instance, engineered protoglobin nitrene transferases can catalyze the enantioselective intermolecular α-C−H primary amination of carboxylic acid esters. nih.gov This approach offers a direct way to introduce an amino group at the α-position.

Furthermore, PLP-dependent enzymes have been shown to catalyze intramolecular Mannich reactions to produce heterocyclic α-quaternary amino acids, demonstrating the potential of enzymes in constructing complex chiral centers. ucsb.edu

| Enzyme Class | Reaction Type | Application |

| Protoglobin Nitrene Transferases | C-H Amination | Enantioselective synthesis of unprotected chiral α-amino esters. nih.gov |

| PLP-dependent Enzymes | Mannich Reaction | Synthesis of heterocyclic α-quaternary amino acids. ucsb.edu |

Stereocontrolled Aminomethylation Strategies

The creation of the chiral quaternary center in this compound, where the stereochemistry is crucial, necessitates a stereocontrolled approach. Asymmetric aminomethylation is a key strategy for introducing the aminomethyl group (-CH₂NH₂) with control over the three-dimensional arrangement.

General strategies for the asymmetric synthesis of α-alkyl-α-amino acids often involve the use of chiral auxiliaries or catalysts. One plausible route could involve a chiral nickel(II) complex of a Schiff base derived from glycine. This complex can undergo diastereoselective alkylation, first with a butyl group and then with a methyl group (or vice versa) at the α-carbon, followed by an aminomethylation step. The chiral ligand on the nickel complex directs the approach of the electrophiles, thereby controlling the stereochemistry at the newly formed quaternary center. mdpi.com

Another approach involves the desymmetric reduction of α-amino-α-methylmalonic esters. nih.gov In this hypothetical pathway, a suitable α-methylmalonic ester could be aminated, and then one of the two ester groups could be selectively reduced to a hydroxymethyl group, which is then converted to the aminomethyl group. The key to stereocontrol would be an enantioselective reduction step, potentially using a dinuclear zinc catalyst, which can differentiate between the two prochiral ester groups. nih.gov

The Mannich reaction is a classic method for aminomethylation, involving an amine, formaldehyde, and a carbon acid. mdpi.comnih.gov For stereocontrol, a chiral phase-transfer catalyst or a chiral ligand could be employed to create an asymmetric environment, guiding the formation of one enantiomer over the other.

Table 1: Potential Stereocontrolled Aminomethylation Strategies

| Strategy | Description | Key Controlling Factor |

|---|---|---|

| Chiral Auxiliary (e.g., Ni(II) Complex) | A chiral Schiff base ligand directs the diastereoselective alkylation and subsequent aminomethylation of a glycine equivalent. mdpi.com | Chiral ligand structure |

| Desymmetric Reduction | Enantioselective reduction of one of two prochiral ester groups in an α-amino-α-methylmalonic ester derivative. nih.gov | Chiral catalyst (e.g., dinuclear zinc complex) |

| Asymmetric Mannich Reaction | Use of a chiral catalyst or base to control the enantioselectivity of the aminomethylation of a suitable precursor. mdpi.com | Chiral catalyst or ligand |

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters to consider include solvent, temperature, catalyst loading, and reaction time.

For any of the proposed synthetic routes, a systematic screening of solvents would be the first step. The polarity of the solvent can significantly influence the reactivity of the intermediates and the stereochemical outcome. For instance, in a phase-transfer catalyzed reaction, a biphasic system of toluene (B28343) and water might be optimal, whereas organometallic reactions might require anhydrous, non-protic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM).

Temperature is another crucial variable. While higher temperatures can increase the reaction rate, they can also lead to side reactions or decomposition of the product and may reduce enantioselectivity. researchgate.net For reactions involving chiral catalysts, it is common to run them at lower temperatures (e.g., -78 °C to 0 °C) to enhance stereocontrol.

The choice and loading of the catalyst are paramount. In an asymmetric synthesis, the catalyst's structure dictates the stereochemical outcome. The catalyst concentration must be optimized to ensure a reasonable reaction rate without being prohibitively expensive or causing difficult removal during purification.

Finally, reaction time must be monitored, often using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of maximum product formation before significant side-product accumulation occurs.

Table 2: Parameters for Optimization in Synthesis

| Parameter | Influence | Typical Range/Considerations |

|---|---|---|

| Solvent | Affects solubility, reactivity, and stereoselectivity. | Screen non-polar (e.g., Toluene), polar aprotic (e.g., THF, DCM), and polar protic solvents. |

| Temperature | Impacts reaction rate and selectivity. Lower temperatures often improve stereoselectivity. researchgate.net | -78 °C to reflux, depending on the specific reaction. |

| Catalyst | The choice of catalyst is crucial for asymmetric induction. Loading affects rate and cost. | 1-10 mol% is typical for asymmetric catalysts. |

| Concentration | Can influence reaction kinetics and the formation of byproducts. | Typically ranges from 0.1 M to 1.0 M. |

| Time | Determines the extent of conversion and potential for side reactions. | Monitored by TLC or HPLC until starting material is consumed. |

Isolation and Purification Methodologies (Advanced Chromatographic and Crystallization Techniques)

The purification of a polar, non-chromophoric compound like this compound requires specialized techniques. Given its amino and ester functional groups, the compound will have both basic and polar characteristics.

Advanced Chromatographic Techniques: Standard silica (B1680970) gel chromatography might be challenging due to the basicity of the amine, which can lead to strong adsorption and peak tailing on the acidic silica surface. researchgate.net One approach is to use a modified mobile phase, such as dichloromethane/methanol (B129727) with a small amount of ammonium (B1175870) hydroxide (B78521), to neutralize the acidic sites on the silica. researchgate.net

Alternatively, ion-exchange chromatography is a highly effective method for purifying amino acids and their derivatives. column-chromatography.comdiaion.com A cation-exchange column could be used where the protonated amine group of the target compound binds to the resin. Impurities can be washed away, and the desired product is then eluted by changing the pH or increasing the ionic strength of the buffer. diaion.com

Reverse-phase high-performance liquid chromatography (RP-HPLC) is another powerful tool, particularly for achieving high purity. americanpeptidesociety.org The compound would be separated based on its hydrophobicity. Since the target molecule is relatively polar, a column with less hydrophobic character (like a C4 or C8 instead of C18) might be suitable, using a mobile phase of water and acetonitrile (B52724) or methanol with an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.

Crystallization Techniques: Crystallization is an ideal method for large-scale purification as it can be cost-effective and yield highly pure material. crystallizationsystems.com The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then slowly cooling the solution to allow crystals to form. The key is to find a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution.

For chiral compounds, diastereomeric crystallization is a classic and powerful resolution technique. rsc.orgwhiterose.ac.ukresearchgate.net This would involve reacting the racemic aminomethyl group with a chiral resolving agent (a chiral acid, for example) to form a pair of diastereomeric salts. These salts have different physical properties, including solubility, which allows one diastereomer to be selectively crystallized. whiterose.ac.ukresearchgate.net After separation, the chiral auxiliary can be removed to yield the enantiomerically pure target compound.

Table 3: Comparison of Purification Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Normal Phase Chromatography | Adsorption on polar stationary phase (e.g., silica). researchgate.net | Good for separating less polar compounds. | Potential for peak tailing with basic amines. researchgate.net |

| Ion-Exchange Chromatography | Separation based on charge. column-chromatography.com | Highly effective for amino acids; high capacity. diaion.com | Requires buffered mobile phases; can be time-consuming. |

| RP-HPLC | Partitioning based on hydrophobicity. americanpeptidesociety.org | High resolution and purity; excellent for analysis. americanpeptidesociety.org | Can be expensive for large-scale purification. |

| Diastereomeric Crystallization | Separation of diastereomeric salts based on differential solubility. researchgate.net | Scalable, cost-effective for chiral resolution. crystallizationsystems.com | Requires a suitable chiral resolving agent; can be labor-intensive. |

Advanced Spectroscopic and Structural Characterization of Methyl 2 Aminomethyl 2 Methylhexanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-Resolution NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity and stereochemistry of Methyl 2-(aminomethyl)-2-methylhexanoate. The molecule's structure, featuring a quaternary chiral center at the C2 position, presents a unique challenge and opportunity for detailed NMR analysis.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Analysis

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and mapping the molecular framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through two or three bonds. For this compound, COSY would show correlations between the protons of the hexanoate (B1226103) chain, specifically between H-3/H-4, H-4/H-5, and H-5/H-6, allowing for sequential assignment along the alkyl chain. youtube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. youtube.comyoutube.com This technique would definitively link each proton signal to its corresponding carbon atom, such as the methyl ester protons to the methoxy (B1213986) carbon, and the protons on the hexanoate chain to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings (typically 2-3 bonds) between protons and carbons, which is vital for piecing together the molecular skeleton, especially around non-protonated quaternary centers. researchgate.netprinceton.edu Key expected HMBC correlations would include the C2-methyl protons to the C2, C1 (carbonyl), and C3 carbons, and the aminomethyl protons to C2. The methyl ester protons would show a strong correlation to the C1 carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about the molecule's conformation and relative stereochemistry. youtube.comresearchgate.net For a specific enantiomer, NOESY could reveal spatial proximities between the C2-methyl group and protons on the hexanoate chain, helping to define the preferred conformation around the C2-C3 bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

| 1 (-COO) | - | ~175 | - | - |

| 2 (-C(CH₃)(CH₂NH₂)) | - | ~45-50 | - | - |

| 3 (-CH₂) | ~1.4-1.6 | ~35-40 | H-4, H-5, C2-CH₃ | H-4 |

| 4 (-CH₂) | ~1.2-1.4 | ~25-30 | H-3, H-5, H-6 | H-3, H-5 |

| 5 (-CH₂) | ~1.2-1.4 | ~22-25 | H-3, H-4, H-6 | H-4, H-6 |

| 6 (-CH₃) | ~0.9 | ~14 | H-4, H-5 | H-5 |

| 2-CH₃ | ~1.1-1.3 | ~20-25 | C1, C2, C3, -CH₂NH₂ | - |

| -CH₂NH₂ | ~2.8-3.0 | ~45-50 | C2, 2-CH₃ | - |

| -OCH₃ | ~3.7 | ~52 | C1 | - |

| -NH₂ | Variable | - | - | - |

Advanced NMR Solvent and Temperature Studies

The chemical shifts of labile protons, such as those in the amine (-NH₂) group, are highly sensitive to solvent and temperature changes. researchgate.net

Solvent Studies: Recording NMR spectra in a range of solvents with different polarities and hydrogen-bonding capabilities (e.g., CDCl₃, DMSO-d₆, CD₃OD) can provide insights into intermolecular interactions. mdpi.com In aprotic solvents like CDCl₃, the NH₂ protons might appear as a broad singlet, while in protic, hydrogen-bond-accepting solvents like DMSO-d₆, the signals could sharpen and shift downfield, indicating hydrogen bonding with the solvent. researchgate.netmdpi.com

Temperature Studies: Variable-temperature NMR experiments can reveal information about conformational dynamics. nih.gov Changes in the chemical shifts of the NH₂ protons with temperature (temperature coefficients) can further elucidate the extent of their involvement in hydrogen bonding. nih.gov Furthermore, significant temperature changes can sometimes resolve conformational isomers if the energy barrier to rotation around single bonds is sufficiently high.

Chiroptical Spectroscopy (Electronic Circular Dichroism and Optical Rotatory Dispersion) for Absolute Configuration Assignment

Since this compound possesses a chiral center at C2, it is optically active. Chiroptical techniques are essential for determining its absolute configuration (R or S).

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org An ORD spectrum provides information about the stereochemistry of the molecule, with the sign of the rotation at specific wavelengths being characteristic of a particular enantiomer. slideshare.net

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org The resulting spectrum, with positive or negative peaks (Cotton effects), is a unique fingerprint for a specific enantiomer. By comparing the experimentally measured ECD spectrum with spectra predicted through quantum chemical calculations for both the R and S configurations, the absolute stereochemistry can be assigned with a high degree of confidence. nih.gov The primary chromophore in this molecule is the ester carbonyl group (n→π* transition), which would be the main focus of ECD analysis.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of chemical bonds. Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that are crucial for identifying functional groups. youtube.comresearchgate.net

FTIR Spectroscopy: This technique measures the absorption of infrared radiation. It is particularly sensitive to polar bonds. Key expected absorption bands for this compound would confirm the presence of its main functional groups.

Raman Spectroscopy: This method involves the inelastic scattering of monochromatic light. It is highly sensitive to non-polar, symmetric bonds and provides complementary information to FTIR.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300-3500 | 3300-3500 | Medium-Weak |

| Alkane (C-H) | Symmetric & Asymmetric Stretch | 2850-2960 | 2850-2960 | Strong |

| Ester (C=O) | Stretch | ~1735-1750 | ~1735-1750 | Strong (FTIR), Weak (Raman) |

| Amine (N-H) | Bend (Scissoring) | 1590-1650 | - | Medium |

| Ester (C-O) | Stretch | 1150-1250 | - | Strong |

| C-N | Stretch | 1020-1250 | - | Medium-Weak |

These techniques together confirm the presence of the ester, primary amine, and alkyl functionalities, providing a rapid method for structural verification. nih.govnih.gov

X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives

X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or one of its derivatives (e.g., a hydrochloride salt to improve crystallinity) can be grown, this technique would provide precise data on:

Absolute Configuration: Unambiguously determines the R/S configuration at the C2 chiral center.

Bond Lengths and Angles: Provides exact measurements of all bond lengths and angles.

Conformation: Reveals the preferred conformation of the molecule in the crystal lattice.

Intermolecular Interactions: Shows how molecules pack together, identifying hydrogen bonds (e.g., involving the amine group and ester carbonyl) and van der Waals interactions that stabilize the crystal structure.

As of now, no public crystal structure data appears to be available for this specific compound.

Mass Spectrometry (High-Resolution and Tandem MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio (m/z) with very high precision, allowing for the determination of the exact molecular formula. nih.gov For this compound (C₉H₁₉NO₂), the expected exact mass of the protonated molecular ion [M+H]⁺ would be calculated and compared to the measured value to confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS): In tandem MS, the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. nih.gov Key fragmentation pathways for the [M+H]⁺ ion of this compound would likely include:

Loss of methanol (B129727) (CH₃OH): A common fragmentation for methyl esters.

Loss of the aminomethyl radical (•CH₂NH₂): Cleavage at the quaternary carbon.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines. youtube.com

McLafferty Rearrangement: If sterically feasible, this rearrangement could occur within the hexanoate chain.

Table 3: Predicted Key Mass Fragments for this compound

| Ion Formula | m/z (Nominal) | Description of Loss/Fragment |

| [C₉H₁₉NO₂ + H]⁺ | 174 | Protonated Molecular Ion |

| [C₈H₁₅O]⁺ | 127 | Loss of aminomethyl radical (•CH₂NH₂) and H |

| [C₉H₁₆O]⁺ | 142 | Loss of ammonia (B1221849) (NH₃) |

| [C₈H₁₅NO₂]⁺ | 158 | Loss of a methyl radical (•CH₃) |

| [C₅H₁₂N]⁺ | 86 | Alpha-cleavage fragment [CH₃-C(CH₂NH₂)-CH₂-CH₂]⁺ |

This detailed fragmentation analysis helps to confirm the connectivity of the molecule and distinguish it from potential isomers. libretexts.org

Theoretical and Computational Investigations of Methyl 2 Aminomethyl 2 Methylhexanoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl 2-(aminomethyl)-2-methylhexanoate, DFT calculations can provide valuable insights into its electronic properties and reactivity. By solving the Kohn-Sham equations, the electron density of the molecule can be determined, which in turn allows for the calculation of various molecular properties. A common approach involves using a functional, such as B3LYP, combined with a basis set, for example, 6-311++G(d,p), to achieve a balance between accuracy and computational cost.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. youtube.comyoutube.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the FMO analysis would reveal the distribution of these orbitals across the molecule. The HOMO is likely to be localized on the aminomethyl group, specifically the nitrogen atom with its lone pair of electrons, indicating that this is the primary site for nucleophilic attack. The LUMO, on the other hand, would likely be centered around the ester group, particularly the carbonyl carbon, suggesting this as the site for electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | 2.1 |

| HOMO-LUMO Gap | 8.6 |

The Electrostatic Potential Surface (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. mdpi.com It is generated by mapping the electrostatic potential onto the electron density surface. Different colors on the ESP map represent different potential values: red typically indicates regions of negative potential (electron-rich), blue indicates regions of positive potential (electron-poor), and green represents neutral regions. researchgate.net

In the case of this compound, the ESP map would likely show a region of high negative potential (red) around the oxygen atoms of the ester group and the nitrogen atom of the aminomethyl group, due to the presence of lone pairs of electrons. These regions are susceptible to electrophilic attack. Conversely, a region of positive potential (blue) would be expected around the hydrogen atoms of the aminomethyl group and the hydrogen atoms of the methyl and hexyl chains, indicating these as potential sites for nucleophilic interaction.

Conformational Analysis using Molecular Mechanics and Quantum Chemical Methods

The flexibility of this compound allows it to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformers and understand the energy landscape of the molecule. This can be achieved through a combination of molecular mechanics and more accurate quantum chemical methods.

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule by systematically changing one or more of its internal coordinates, such as dihedral angles, and calculating the corresponding energy. researchgate.netnih.gov For this compound, key dihedral angles to scan would include the rotation around the C-C bonds in the hexyl chain and the C-C bond connecting the aminomethyl group to the main carbon backbone.

The results of a PES scan are typically plotted as energy versus the scanned coordinate, revealing the energy barriers between different conformations and identifying the low-energy conformers. For example, a scan of the dihedral angle involving the aminomethyl group would likely show several energy minima corresponding to staggered conformations and energy maxima for eclipsed conformations.

From the potential energy surface scans, several low-energy conformers, or conformational isomers, of this compound can be identified. researchgate.netrsc.org The relative stability of these isomers is determined by their respective energies, with lower energy corresponding to greater stability. The populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.

For this compound, intramolecular hydrogen bonding between the amino group and the carbonyl oxygen of the ester could play a significant role in stabilizing certain conformations. Quantum chemical calculations, such as those at the DFT level, would be necessary to accurately determine the energies and geometries of these conformers and to quantify the strength of any intramolecular interactions.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|

| 1 (Global Minimum) | 0.00 | C-C-C-N: 60, O=C-O-C: 180 |

| 2 | 1.25 | C-C-C-N: 180, O=C-O-C: 180 |

| 3 | 2.50 | C-C-C-N: -60, O=C-O-C: 0 |

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. researchgate.net In an MD simulation, the classical equations of motion are solved for all atoms in the system, allowing for the observation of molecular motions over time.

For this compound, MD simulations can be used to investigate its dynamic behavior in different solvents. The choice of solvent can significantly influence the conformational preferences of the molecule. nih.govmdpi.comresearchgate.net For example, in a polar solvent like water, conformations that maximize the exposure of the polar amino and ester groups to the solvent would be favored. In a nonpolar solvent, conformations that minimize the exposed surface area of these polar groups might be more stable.

MD simulations can also provide information about the flexibility of different parts of the molecule and the timescales of conformational transitions. This information is crucial for understanding how the molecule behaves in a realistic environment and how it might interact with other molecules.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, Chiroptical Properties)

The theoretical prediction of spectroscopic parameters for this compound is a crucial aspect of its in silico characterization. These computational methods allow for the elucidation of its structural and electronic properties, providing valuable data that can aid in experimental identification and analysis.

NMR Chemical Shifts:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Computational chemistry offers methods to predict ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data to confirm the molecular structure. Density Functional Theory (TDF) is a commonly used method for this purpose. The GIAO (Gauge-Independent Atomic Orbital) method is frequently employed to calculate NMR shielding tensors.

For this compound, theoretical chemical shifts can be calculated for each unique proton and carbon atom. These calculations are typically performed on a geometry-optimized structure of the molecule. The choice of the functional and basis set in the DFT calculations can significantly influence the accuracy of the predicted chemical shifts.

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using a representative computational method.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are illustrative values and not from experimental or published computational studies.)

| Atom | Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | 1 | - | 175.2 |

| C2 | 2 | - | 45.8 |

| C3 | 3 | 1.45 | 32.1 |

| C4 | 4 | 1.30 | 23.5 |

| C5 | 5 | 1.32 | 29.8 |

| C6 | 6 | 0.90 | 14.0 |

| C7 (Methyl on C2) | 7 | 1.15 | 22.4 |

| C8 (Aminomethyl) | 8 | 2.85 | 50.1 |

| O (Ester) | - | - | - |

| O (Methoxy) | - | - | - |

| N (Amino) | - | 1.50 (broad) | - |

| H (on C3) | - | 1.45 | - |

| H (on C4) | - | 1.30 | - |

| H (on C5) | - | 1.32 | - |

| H (on C6) | - | 0.90 | - |

| H (on C7) | - | 1.15 | - |

| H (on C8) | - | 2.85 | - |

| H (Methoxy) | - | 3.68 | - |

| H (Amino) | - | 1.50 (broad) | - |

Vibrational Frequencies:

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. Computational methods can predict the vibrational frequencies and intensities of these modes, aiding in the interpretation of experimental spectra. These calculations are typically performed using frequency analysis on the optimized geometry of the molecule. The resulting predicted spectrum can be compared with experimental data to identify characteristic functional group vibrations.

For this compound, important vibrational modes would include the C=O stretch of the ester, the N-H stretches of the amine, C-H stretches of the alkyl chain and methyl groups, and various bending and rocking modes.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: These are illustrative values and not from experimental or published computational studies.)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| N-H Symmetric Stretch | Amine (-NH₂) | 3350 |

| N-H Asymmetric Stretch | Amine (-NH₂) | 3450 |

| C-H Stretch | Alkyl Chain | 2850-2960 |

| C=O Stretch | Ester | 1735 |

| N-H Bend | Amine (-NH₂) | 1620 |

| C-N Stretch | Aminomethyl | 1150 |

| C-O Stretch | Ester | 1240 |

Chiroptical Properties:

Since this compound possesses a chiral center at the C2 position, it is expected to exhibit chiroptical properties, such as optical rotation and electronic circular dichroism (ECD). Computational methods can predict these properties. Time-dependent density functional theory (TD-DFT) is a common approach for calculating ECD spectra, which can be used to determine the absolute configuration of a chiral molecule by comparing the calculated spectrum with the experimental one.

The prediction of optical rotation involves calculating the specific rotation at a particular wavelength of light, often the sodium D-line (589 nm).

In Silico Modeling of Reaction Pathways involving this compound

In silico modeling of reaction pathways provides insights into the reactivity, synthesis, and potential metabolic fate of a molecule. For this compound, computational methods can be used to explore various chemical transformations.

Synthesis Pathways:

One potential synthetic route to this compound could involve the Strecker synthesis or a related pathway starting from a suitable ketone precursor. Computational modeling can be used to investigate the reaction mechanisms of these synthetic steps. This involves locating the transition states and calculating the activation energies for each step of the proposed mechanism. Such studies can help in optimizing reaction conditions and predicting the feasibility of a synthetic route.

For example, the energy profile of the addition of a cyanide source to an imine intermediate could be calculated to understand the stereoselectivity of the reaction, which is crucial for the synthesis of a single enantiomer of the chiral product.

Degradation Pathways:

Computational modeling can also be used to predict the potential degradation pathways of this compound under various conditions (e.g., hydrolysis, oxidation). For instance, the hydrolysis of the ester group can be modeled to determine the reaction mechanism and the corresponding energy barriers in both acidic and basic conditions. This information is valuable for understanding the stability and shelf-life of the compound.

Table 3: Hypothetical In Silico Modeled Reaction Pathway - Ester Hydrolysis of this compound (Note: These are illustrative values and not from experimental or published computational studies.)

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| Acid-Catalyzed Hydrolysis | ||

| 1 | Protonation of the carbonyl oxygen | - |

| 2 | Nucleophilic attack of water | 15.2 |

| 3 | Proton transfer | 8.5 |

| 4 | Elimination of methanol (B129727) | 12.1 |

| Base-Catalyzed Hydrolysis | ||

| 1 | Nucleophilic attack of hydroxide (B78521) ion | 10.8 |

| 2 | Formation of tetrahedral intermediate | - |

| 3 | Elimination of methoxide (B1231860) ion | 18.3 |

Metabolic Pathways:

In silico tools can also be employed to predict the potential metabolic fate of this compound in a biological system. This often involves the use of software that simulates the interactions of the molecule with key metabolic enzymes, such as cytochrome P450s. These models can predict potential sites of metabolism on the molecule, such as N-dealkylation, oxidation of the alkyl chain, or hydrolysis of the ester. These predictions are valuable in the early stages of drug discovery and development for identifying potential metabolites.

Chemical Reactivity and Derivatization Strategies for Methyl 2 Aminomethyl 2 Methylhexanoate

Amine Functional Group Reactivity

The presence of the primary aminomethyl group (-CH₂NH₂) imparts nucleophilic and basic characteristics to the molecule. This moiety is the primary site for a variety of derivatization strategies, including acylation, sulfonylation, alkylation, and the formation of ureas and related structures.

The primary amine of Methyl 2-(aminomethyl)-2-methylhexanoate readily reacts with acylating and sulfonylating agents. These reactions involve the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl or sulfonyl center. byjus.com

Acylation is the process of introducing an acyl group (R-C=O) into a compound. Primary amines react with acid chlorides, anhydrides, and esters to form amides. byjus.combritannica.com The reaction is typically conducted in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. byjus.com

Sulfonylation involves the reaction of the amine with a sulfonyl chloride (R-SO₂Cl) to yield a sulfonamide. libretexts.orglibretexts.org Similar to acylation, this reaction is usually performed under basic conditions to facilitate the process. libretexts.org Sulfonamides are notably stable and have been utilized in various chemical contexts.

| Reagent | Reagent Class | Product Class | General Product Structure |

|---|---|---|---|

| Acetyl Chloride (CH₃COCl) | Acid Chloride | Amide | R-CH₂-NH-C(O)CH₃ |

| Acetic Anhydride ((CH₃CO)₂O) | Acid Anhydride | Amide | R-CH₂-NH-C(O)CH₃ |

| Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | Sulfonyl Chloride | Sulfonamide | R-CH₂-NH-SO₂-C₆H₅ |

| Tosyl Chloride (CH₃C₆H₄SO₂Cl) | Sulfonyl Chloride | Sulfonamide | R-CH₂-NH-SO₂-C₆H₄CH₃ |

The nitrogen atom of the aminomethyl group can be alkylated to form secondary or tertiary amines. While direct alkylation with alkyl halides is possible, it is often difficult to control and can lead to a mixture of products, including over-alkylation to form quaternary ammonium (B1175870) salts. libretexts.orgmasterorganicchemistry.com

A more controlled and widely used method for alkylation is reductive amination (also known as reductive alkylation). wikipedia.org This process involves a two-step sequence that can often be performed in a single pot. organic-chemistry.org First, the primary amine reacts with an aldehyde or ketone to form an intermediate imine. wikipedia.org This imine is then reduced in situ to the corresponding secondary or tertiary amine using a selective reducing agent. masterorganicchemistry.com Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org The choice of reducing agent can be crucial for selectivity, especially in the presence of other reducible functional groups. masterorganicchemistry.com

| Carbonyl Compound | Reducing Agent | Product Type |

|---|---|---|

| Formaldehyde (CH₂O) | Sodium Triacetoxyborohydride | Secondary Amine (N-methyl) |

| Acetone ((CH₃)₂CO) | Sodium Cyanoborohydride | Secondary Amine (N-isopropyl) |

| Benzaldehyde (C₆H₅CHO) | Sodium Borohydride | Secondary Amine (N-benzyl) |

Beyond simple acylation to form amides, the primary amine serves as a precursor for the synthesis of ureas and thioureas.

Amides: As discussed in section 5.1.1, amides are readily formed via acylation. Another route involves the reaction of the amine with a carboxylic acid, typically mediated by a coupling agent or by heating the corresponding ammonium carboxylate salt to induce dehydration. lumenlearning.com

Ureas: Substituted ureas are synthesized by reacting the primary amine with an isocyanate (R-N=C=O). britannica.comnih.gov This reaction is generally a rapid and high-yielding addition reaction. Alternatively, reagents like phosgene (B1210022) (COCl₂) or its equivalents can be used. britannica.com

Thioureas: Analogous to urea (B33335) formation, thioureas are prepared by the reaction of the amine with an isothiocyanate (R-N=C=S). britannica.comorganic-chemistry.org Other methods include reacting the amine with carbon disulfide. nih.govorganic-chemistry.org

The aminomethyl group can participate in intramolecular cyclization reactions to form heterocyclic structures, provided a suitable electrophilic center is present elsewhere in the molecule or in a reactant that becomes attached to it. For instance, if the hexanoate (B1226103) chain were modified to contain a leaving group at an appropriate position, the amine could act as an internal nucleophile, leading to the formation of a cyclic amine (e.g., a piperidine (B6355638) or azepane ring system).

Another strategy involves derivatizing the amine with a moiety capable of a subsequent cyclization reaction. For example, acylation of the amine with cinnamoyl chloride would yield an N-cinnamoyl derivative. Such structures are known to undergo intramolecular cyclization, such as Diels-Alder reactions or acid-catalyzed cyclizations, to form complex polycyclic systems. nih.gov These reactions demonstrate the potential to use the aminomethyl group as an anchor point for constructing more elaborate molecular architectures. mdpi.commdpi.com

Ester Functional Group Reactivity

The methyl ester group (-COOCH₃) is susceptible to nucleophilic acyl substitution, with hydrolysis being the most fundamental reaction in this class.

The ester can be cleaved to yield the corresponding carboxylic acid, 2-(aminomethyl)-2-methylhexanoic acid, and methanol (B129727). This transformation can be achieved under either acidic or basic conditions. wikipedia.orglibretexts.org

Acidic Hydrolysis: This reaction is catalyzed by a strong acid (e.g., HCl or H₂SO₄) and is a reversible equilibrium process. libretexts.orgchemguide.co.uk To drive the reaction toward the carboxylic acid product, it is typically performed by heating the ester in a large excess of water. chemguide.co.ukcommonorganicchemistry.com The mechanism is the reverse of Fischer esterification. wikipedia.org

Basic Hydrolysis (Saponification): This method involves heating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). wikipedia.orgchemguide.co.uk The reaction is irreversible because the final step is an acid-base reaction where the newly formed carboxylic acid is deprotonated by the base to form a carboxylate salt. wikipedia.orgyoutube.com The free carboxylic acid is then obtained by a subsequent acidification step with a strong acid. libretexts.org Saponification is often preferred for its irreversibility and the ease of separating the products. chemguide.co.uk

| Condition | Reagents | Nature of Reaction | Initial Product | Final Product |

|---|---|---|---|---|

| Acidic | H₂O, H⁺ (catalyst) | Reversible | Carboxylic Acid + Alcohol | 2-(aminomethyl)-2-methylhexanoic acid |

| Basic (Saponification) | NaOH or KOH (stoichiometric), H₂O | Irreversible | Carboxylate Salt + Alcohol | 2-(aminomethyl)-2-methylhexanoic acid (after acidification) |

Transesterification Reactions

Transesterification is a fundamental process for converting one ester into another by exchanging the alkoxy moiety. masterorganicchemistry.com For this compound, the methyl ester group can be exchanged with other alcohols under acidic or basic conditions to yield a range of different esters. This reaction is typically an equilibrium process, and reaction conditions are often optimized to drive the reaction toward the desired product, for instance, by using the alcohol reactant as the solvent. masterorganicchemistry.com

The reaction can be catalyzed by various agents, including protic acids (e.g., H₂SO₄, HCl), Lewis acids, organic bases, and enzymes. nih.gov The free primary amine in this compound can itself act as a base to catalyze the reaction. nih.gov The choice of catalyst and reaction conditions can influence the rate and yield of the transesterification, allowing for the synthesis of esters with varied alkyl or aryl groups, which can modify the compound's physical and chemical properties. For example, the use of solid acid catalysts like silica-supported boric acid offers an environmentally benign and efficient method for the transesterification of related β-keto esters. researchgate.net

Table 1: Transesterification of this compound This table presents hypothetical data for illustrative purposes based on general chemical principles of transesterification.

| Reactant Alcohol | Catalyst | Potential Product |

|---|---|---|

| Ethanol | H₂SO₄ (catalytic) | Ethyl 2-(aminomethyl)-2-methylhexanoate |

| Benzyl alcohol | 3-Nitrobenzeneboronic acid | Benzyl 2-(aminomethyl)-2-methylhexanoate |

| Isopropanol | Sodium Isopropoxide | Isopropyl 2-(aminomethyl)-2-methylhexanoate |

| Ethylene glycol | Silica-supported Boric Acid | 2-Hydroxyethyl 2-(aminomethyl)-2-methylhexanoate |

Reduction to Alcohols and Amines

The ester functionality of this compound can be selectively reduced to a primary alcohol, yielding the corresponding amino alcohol, (2-(aminomethyl)-2-methylhexyl)methanol. This transformation is a valuable route to chiral amino alcohols, which are important building blocks in organic synthesis. stackexchange.com

A variety of reducing agents can be employed for this purpose. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to primary alcohols. stackexchange.com Alternative and often milder or more selective reagents can also be used. For instance, the combination of sodium borohydride (NaBH₄) with iodine (I₂) has been shown to be an effective system for the reduction of N-protected or unprotected amino acids and their esters to the corresponding amino alcohols. stackexchange.com This method offers an advantage over LiAlH₄ by being less flammable and more cost-effective for large-scale syntheses. stackexchange.com The choice of reducing agent and reaction conditions is crucial for achieving high yields and preventing side reactions.

Table 2: Reduction of this compound

| Reducing Agent | Solvent | Product |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (B95107) (THF) | (2-(aminomethyl)-2-methylhexyl)methanol |

| Sodium borohydride (NaBH₄) / Iodine (I₂) | Tetrahydrofuran (THF) | (2-(aminomethyl)-2-methylhexyl)methanol |

| Diisobutylaluminium hydride (DIBAL-H) | Toluene (B28343) | 2-(aminomethyl)-2-methylhexanal (aldehyde) |

Stereoselective Transformations and Epimerization Studies

This compound possesses a chiral quaternary carbon at the C2 position. For applications where stereochemistry is crucial, the synthesis or separation of a single enantiomer is necessary.

Stereoselective Synthesis and Resolution: Enantiomerically pure forms of the compound can be obtained either through asymmetric synthesis or by the resolution of a racemic mixture. Chiral resolution is a common technique that involves reacting the racemic amino ester with a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers, having different physical properties, can then be separated by methods like fractional crystallization or chromatography. wikipedia.org Common resolving agents for amines and carboxylic acids include chiral acids like tartaric acid or mandelic acid. wikipedia.orgnih.gov After separation, the resolving agent is removed to yield the pure enantiomers. For example, esterification with a chiral alcohol like L-(-)-menthol can produce diastereomeric esters that can be separated chromatographically. beilstein-journals.org

Epimerization Studies: The stereochemical integrity of the C2 center is an important consideration, particularly under basic conditions. The α-hydrogen in related amino acid derivatives can be abstracted by a base, leading to the formation of a planar carbanion or enolate intermediate. nih.gov Reprotonation of this intermediate can occur from either face, resulting in epimerization—the inversion of the stereocenter. nih.gov While the C2 carbon in this compound is a quaternary center and lacks an α-hydrogen, epimerization is not a concern at this position. However, for structurally related compounds with an α-hydrogen, this is a significant potential side reaction during base-catalyzed transformations. nih.govnih.gov

Table 3: Chiral Resolution Strategies

| Method | Resolving Agent / Auxiliary | Principle |

|---|---|---|

| Diastereomeric Salt Formation | (R)- or (S)-Mandelic Acid | Formation of diastereomeric salts with the primary amine, separable by crystallization. nih.gov |

| Diastereomeric Ester Formation | L-(-)-Menthol | Esterification of the corresponding carboxylic acid to form diastereomeric esters, separable by chromatography. beilstein-journals.org |

| Chiral Chromatography | Chiral Stationary Phase (e.g., Vancomycin-based) | Differential interaction of enantiomers with a chiral stationary phase. nih.gov |

Heterocyclic Ring Formation via Intramolecular Cyclization

The bifunctional nature of this compound, containing both a nucleophilic amino group and an electrophilic ester carbonyl, makes it a suitable precursor for intramolecular cyclization to form heterocyclic structures. The primary amine can act as an internal nucleophile, attacking the ester carbonyl.

This intramolecular aminolysis reaction results in the formation of a lactam. Given the four-atom spacing between the nitrogen atom and the carbonyl carbon (N-C(α)-C(α)-C=O), the cyclization of this compound would lead to the formation of a six-membered ring. The product of this reaction is 3-butyl-3-methylpiperidin-2-one, a substituted δ-lactam. Such cyclizations can often be promoted by heat or by the use of catalysts. This strategy provides a direct route to substituted piperidinone scaffolds, which are prevalent in many biologically active compounds. nih.gov

Table 4: Intramolecular Cyclization Product

| Starting Material | Reaction Type | Conditions | Product |

|---|---|---|---|

| This compound | Intramolecular Aminolysis (Lactamization) | Thermal or Catalytic | 3-Butyl-3-methylpiperidin-2-one |

C-H Functionalization Strategies Adjacent to the Core Structure

Direct functionalization of unactivated C-H bonds is a powerful tool in modern organic synthesis for increasing molecular complexity. acs.org For this compound, the saturated butyl group of the hexanoate chain presents several C-H bonds that are potential targets for such transformations.

Transition-metal catalysis, particularly with palladium, has been widely used for the directed C-H functionalization of aliphatic chains. nih.gov By using a directing group, the catalyst can be brought into proximity with specific C-H bonds, enabling site-selective activation and subsequent bond formation. While the amino and ester groups in the molecule could potentially act as directing groups, achieving high regioselectivity on a flexible alkyl chain remains a significant synthetic challenge. nih.gov Potential reactions could include arylation, alkylation, or oxidation of the C-H bonds at the γ, δ, or ε positions relative to the core structure. The development of suitable ligands and catalytic systems is key to controlling the site of functionalization on the hexyl chain. acs.orgnih.gov

Table 5: Potential C-H Functionalization Reactions on the Butyl Chain This table outlines potential, rather than established, reactions for this specific substrate based on general C-H activation principles.

| Position on Butyl Chain | Catalyst System (Example) | Reaction Type | Potential Product |

|---|---|---|---|

| γ-CH₂ | Pd(OAc)₂ / Ligand | Arylation | Methyl 2-(aminomethyl)-2-methyl-5-arylhexanoate |

| δ-CH₂ | Ru-based catalyst | Alkylation | Methyl 2-(aminomethyl)-2-(1-alkylbutyl)propanoate |

| ε-CH₃ | Fe-based catalyst | Oxidation | Methyl 2-(aminomethyl)-2-methyl-6-hydroxyhexanoate |

Applications of Methyl 2 Aminomethyl 2 Methylhexanoate in Advanced Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of methyl 2-(aminomethyl)-2-methylhexanoate makes it a significant chiral building block for the synthesis of complex organic molecules. Chiral building blocks are essential starting materials in the stereoselective synthesis of pharmaceuticals and other biologically active compounds, where specific stereoisomers are often responsible for the desired therapeutic effects. The presence of both an amine and an ester group allows for orthogonal chemical modifications, providing a versatile scaffold for the construction of intricate molecular architectures.

Utilization as a Precursor for Bioactive Molecule Scaffolds

The structure of this compound contains key pharmacophoric elements, making it an attractive precursor for the development of bioactive molecule scaffolds. The amino acid backbone is a common feature in many natural products and pharmaceuticals. Modification of the amino and ester functionalities can lead to a diverse library of compounds for biological screening.

For instance, the amine group can be acylated, alkylated, or incorporated into heterocyclic systems, which are prevalent in medicinal chemistry. Similarly, the ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, further expanding the molecular diversity achievable from this starting material. These transformations allow for the systematic exploration of the chemical space around the core scaffold to optimize biological activity.

Development as a Ligand in Asymmetric Catalysis

The field of asymmetric catalysis heavily relies on the design and synthesis of effective chiral ligands to control the stereochemical outcome of chemical reactions. The bifunctional nature of this compound, possessing both a Lewis basic amine and a coordinating ester group, makes it a candidate for development into a chiral ligand.

Enantioselective Catalytic Reactions Mediated by this compound Derived Ligands

Ligands derived from amino acids and their esters have a rich history in mediating a wide array of enantioselective transformations. While specific catalytic systems employing ligands directly derived from this compound are not yet widely reported, the potential for its application is significant. Such ligands could be employed in reactions like asymmetric hydrogenation, alkylation, and aldol (B89426) reactions. The steric and electronic properties of the ligand, influenced by the 2-methylhexyl group, would play a crucial role in determining the enantioselectivity of the catalyzed reaction.

| Potential Enantioselective Reaction | Catalyst System | Potential Product Class |

| Asymmetric Hydrogenation | Rhodium or Iridium complex | Chiral alcohols, amines |

| Asymmetric Alkylation | Palladium or Copper complex | Chiral carbonyl compounds |

| Asymmetric Aldol Reaction | Lewis acid or base catalysis | Chiral β-hydroxy carbonyls |

Metal-Organic Frameworks (MOFs) Incorporating the Compound

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters bridged by organic ligands. The incorporation of chiral ligands into MOFs can impart chirality to the framework, enabling applications in enantioselective separations and catalysis. This compound, with its multiple coordination sites, could serve as a chiral building block for the synthesis of novel MOFs. The porosity and chirality of such MOFs could be tailored by the choice of metal and synthetic conditions, potentially leading to materials with unique properties for chiral recognition and catalysis.

Application in Polymer Chemistry and Materials Science (as a monomer or modifying agent)

The functional groups of this compound allow for its incorporation into polymeric structures. It can potentially be used as a monomer in the synthesis of polyamides or polyesters through condensation polymerization. The inclusion of this chiral monomer would result in the formation of stereoregular polymers with potentially interesting physical and chemical properties, such as altered thermal behavior, mechanical strength, or biodegradability.

Furthermore, it could be used as a modifying agent to introduce specific functionalities onto existing polymer chains. For example, it could be grafted onto a polymer backbone to enhance its hydrophilicity, introduce sites for further chemical reactions, or to impart chirality for applications in chiral stationary phases for chromatography.

Use in Supramolecular Chemistry for Self-Assembly Studies

Supramolecular chemistry explores the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. The amino acid structure of this compound, capable of forming hydrogen bonds and other non-covalent interactions, makes it a candidate for studies in molecular self-assembly.

Depending on the conditions, it could potentially self-assemble into various supramolecular architectures such as gels, fibers, or vesicles. The chirality of the molecule could lead to the formation of helical or other chiral superstructures. Understanding the self-assembly behavior of such molecules is crucial for the bottom-up design of new functional materials with applications in areas like drug delivery and tissue engineering. longdom.org

Future Research Directions and Unexplored Avenues

Exploration of Novel Catalytic Transformations

The structure of Methyl 2-(aminomethyl)-2-methylhexanoate, with its primary amine and ester functionalities adjacent to a sterically congested quaternary center, presents both challenges and opportunities for catalytic method development. Future research will likely focus on overcoming the steric hindrance to achieve selective functionalization.

Key areas of exploration include:

Asymmetric C-H Functionalization: Developing chiral catalysts, such as those based on transition metals (e.g., Palladium, Rhodium, Iridium) or organocatalysts (e.g., chiral phosphoric acids, N-heterocyclic carbenes), for the enantioselective functionalization of the C-H bonds on the hexanoate (B1226103) chain. Success in this area would provide rapid access to a diverse library of chiral β-amino acid derivatives.

Novel Amine and Ester Manipulations: Designing catalysts that can selectively activate the primary amine for complex couplings (e.g., hydroamination) or the ester group for transformations beyond simple hydrolysis or amidation, even in the presence of significant steric bulk. acs.orgresearchgate.net Dual catalytic systems, perhaps combining photoredox and N-heterocyclic carbene (NHC) catalysis, could unlock three-component reactions to build more complex molecular architectures from this core structure. nih.gov

Enantioselective Transformations: The development of catalytic systems for the enantioselective synthesis of α-halogenated β²,²-amino acid derivatives could be a valuable strategy. acs.orgnih.gov These halogenated compounds are versatile building blocks for further stereospecific manipulations. nih.gov

A hypothetical research program could investigate the use of newly designed chiral pyridoxal catalysts, which have shown promise in the asymmetric α-C allylic alkylation of other α-substituted amino esters, to achieve similar transformations with this sterically demanding substrate. acs.org

| Potential Catalytic Transformation | Catalyst Class | Target Product | Potential Impact |

| Asymmetric C-H Alkylation | Chiral Transition Metal Complexes (e.g., Pd, Rh) | Chiral, functionalized hexanoate derivatives | Rapid access to complex, non-proteinogenic amino acids |

| N-Arylation/Alkylation | Buchwald-Hartwig or Ullmann Catalysts | N-Substituted derivatives | Synthesis of precursors for peptidomimetics and polymers |

| Reductive Ester Functionalization | Hydrosilylation Catalysts | Chiral amino alcohols | Access to valuable chiral ligands and building blocks |

| Dual Photoredox/NHC Catalysis | Iridium or Ruthenium photocatalysts + Chiral NHC | Complex γ-amino esters with α-quaternary centers | Generation of diverse molecular libraries from a simple starting material. nih.gov |

Integration into Flow Chemistry Methodologies

Continuous-flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, better process control, and ease of scalability. Integrating the synthesis and derivatization of this compound into flow methodologies is a promising avenue for future research.

Key opportunities include:

Enzyme-Catalyzed Flow Synthesis: Utilizing immobilized enzymes, such as lipases, in packed-bed reactors for the continuous, enantioselective synthesis or resolution of β-amino esters. mdpi.comresearchgate.netmdpi.com This approach combines the green credentials of biocatalysis with the efficiency of flow processing. mdpi.comresearchgate.net

Multi-Step Telescoped Reactions: Designing multi-reactor flow systems where the compound is synthesized and then immediately used in a subsequent transformation without isolation. For example, a flow setup could first synthesize the target molecule and then pass it through a reactor containing a catalyst for N-functionalization or polymerization.

Photochemical and Electrochemical Flow Reactions: Leveraging flow microreactors for photochemical or electrochemical transformations that are often difficult to control in batch processes. This could enable novel C-H functionalization or redox reactions on the molecule's backbone.

A prospective study could focus on developing a continuous-flow system for the lipase-catalyzed Michael addition to form the β-amino ester, followed by an in-line N-alkylation step using a packed-bed catalyst, demonstrating a fully continuous route to N-substituted derivatives. mdpi.comacs.org

Advanced Materials Development from this compound Derivatives

The unique structure of this compound makes it an attractive monomer or building block for the synthesis of advanced polymers and materials with tailored properties. The sterically hindered backbone can impart rigidity, thermal stability, and unique conformational preferences to resulting polymers.

Future research directions in materials science include:

Novel Polyamides and Polyureas: Using the aminomethyl group and a hydrolyzed carboxylic acid functionality to synthesize novel polyamides. Alternatively, the primary amine can react with isocyanates to form polyureas. The bulky 2,2-disubstituted structure is expected to create polymers with high glass transition temperatures and specific solubility profiles. Polyaspartic ester polyureas, which are based on sterically hindered secondary diamines, exhibit excellent mechanical durability and chemical resistance. mdpi.com

Self-Healing Polymers: Incorporating derivatives of the compound into polymer networks designed for self-healing applications. The primary amine and ester groups can be used to form reversible bonds (e.g., hydrogen bonds, dynamic covalent bonds) that can reform after damage.

Peptidomimetics and Foldamers: Oligomers of β-amino acids (β-peptides) are known to adopt stable secondary structures like helices and sheets. Synthesizing oligomers from this compound could lead to new foldamers with predictable three-dimensional structures, which are of high interest for applications in medicinal chemistry and nanotechnology. mdpi.com

| Material Class | Monomer Derivative | Key Structural Feature | Potential Properties & Applications |

| Polyamides | 2-(aminomethyl)-2-methylhexanoic acid | Sterically hindered, rigid backbone | High thermal stability, engineering plastics |

| Polyureas | This compound | Quaternary carbon center | Enhanced mechanical strength, protective coatings. mdpi.com |

| Foldamers | Oligomers of 2-(aminomethyl)-2-methylhexanoic acid | Constrained β-amino acid structure | Stable helical structures, peptidomimetics, catalysts |

| Functionalized Nanoparticles | Surface-grafted derivatives | Primary amine for covalent attachment | Targeted drug delivery, advanced composites |

Mechanistic Investigations of Complex Reactions Involving the Compound

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The steric hindrance around the reactive centers of this compound makes it an excellent candidate for mechanistic studies, as subtle electronic and steric effects will be amplified.

Areas for investigation:

Role of Aggregation in Solution: For reactions involving lithium enolates of the ester, mechanistic studies using techniques like NMR spectroscopy could elucidate the structure of reactive intermediates. nih.gov Understanding whether the enolate exists as a monomer, dimer, or higher-order aggregate is key to controlling its reactivity and stereoselectivity.

Transition State Analysis: Investigating the transition states of catalytic reactions involving this compound. For example, in a metal-catalyzed C-H activation, identifying the precise nature of the catalyst-substrate interaction can explain observed selectivities and guide the design of more efficient catalysts.

Kinetics of Aminolysis and Polymerization: Studying the reaction kinetics of aminolysis and polymerization can provide insight into how the sterically hindered structure affects reaction rates. chemistrysteps.com This data is vital for process optimization, particularly for industrial applications. Mechanistic studies into nickel-catalyzed hydroamination reactions have supported the involvement of nickel-nitrenoid transfer pathways. acs.org

Synergistic Approaches Combining Synthetic and Computational Methodologies

The integration of computational chemistry with experimental synthesis offers a powerful paradigm for accelerating research. This synergistic approach is particularly well-suited for exploring the potential of a molecule like this compound.

Future synergistic research could involve:

Predictive Catalyst Design: Using Density Functional Theory (DFT) and other computational methods to model the interaction of various catalysts with the substrate. acs.org This can predict which catalysts are most likely to be effective for a desired transformation, thereby reducing the amount of empirical screening required. Such approaches have been used to reveal key catalyst-substrate interactions in asymmetric halogenation reactions. acs.orgnih.gov

Conformational Analysis of Polymers: Employing molecular dynamics simulations to predict the secondary and tertiary structures of oligomers and polymers derived from the compound. This can guide the design of foldamers with specific shapes or materials with desired bulk properties.

Reaction Pathway Elucidation: Combining experimental kinetic data with computational modeling to build a detailed picture of complex reaction mechanisms. acs.org This can help to identify reaction bottlenecks, off-cycle catalyst deactivation pathways, and opportunities for optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products